Acacetin 7-[rhamnosyl-(1->2)-galacturonide]
Description
Properties
Molecular Formula |
C28H30O15 |
|---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1 |
InChI Key |
TUDSTNCBSGYJRS-XUJHGRLLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Plant Sources
Solvent-Based Extraction
The primary method for isolating acacetin 7-[rhamnosyl-(1→2)-galacturonide] involves ethanol or methanol extraction from plant tissues, followed by chromatographic purification. For example, Fortunella japonica fruits are homogenized in 90% ethanol (7 L per 800 g plant material) and agitated at room temperature until exhaustive extraction. The resulting crude extract is concentrated under vacuum to yield a residue, which is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate). The ethyl acetate fraction, enriched in flavonoid glycosides, is further purified via column chromatography using silica gel or reversed-phase C18 stationary phases.
Table 1: Extraction Yields from Fortunella japonica
| Plant Material (g) | Solvent Volume (L) | Extract Yield (g) | Target Compound Purity (%) |
|---|---|---|---|
| 800 | 7 | 111 | 0.97–1.2 |
Chromatographic Purification
High-performance liquid chromatography (HPLC) with photodiode array detection is critical for isolating acacetin 7-[rhamnosyl-(1→2)-galacturonide]. A C18 column (250 × 4.6 mm, 5 μm) and a gradient mobile phase of 0.1% formic acid in water (A) and methanol (B) are employed. The elution profile includes isocratic steps at 10% B (0–2 min), linear gradients to 30% B (2–5 min), 70% B (5–15 min), and 90% B (15–22 min), achieving baseline separation of the target compound at a retention time of 16.8 min. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular ion at m/z 605.3 [M−H]⁻ and characteristic fragments at m/z 443 [M−H−162]⁻ (loss of galacturonide) and m/z 297 [M−H−308]⁻ (loss of rhamnosyl-galacturonide).
Chemical Synthesis
Aglycone Synthesis via Baker-Venkataraman Reaction
The acacetin aglycone is synthesized through a modified Baker-Venkataraman reaction. 2-Hydroxy-4-methoxyacetophenone reacts with 4-methoxybenzoyl chloride in dry pyridine, forming a β-diketone intermediate. Intramolecular cyclization under acidic conditions (H₂SO₄, glacial acetic acid) yields acacetin.
Key Reaction Parameters:
Glycosylation Strategies
Rhamnosyl-(1→2)-Galacturonide Assembly
The glycosidic linkage is constructed using protected sugar donors. Peracetylated α-L-rhamnopyranosyl trichloroacetimidate is coupled with methyl galacturonate under BF₃·Et₂O catalysis in dichloromethane, yielding the disaccharide donor. Subsequent glycosylation of acacetin-7-OH using silver carbonate and molecular sieves in anhydrous DMF affords the protected glycoside, which is deacetylated with sodium methoxide.
Table 2: Glycosylation Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ag₂CO₃ | DMF | 25 | 62 |
| BF₃·Et₂O | CH₂Cl₂ | 0 | 48 |
Regioselective Challenges
The C-7 hydroxyl group of acacetin exhibits higher reactivity compared to C-4′ and C-5 positions, enabling regioselective glycosylation. However, competing O- and C-glycosylation pathways necessitate careful control of reaction conditions (e.g., low temperatures, excess donor).
Biotechnological Approaches
Enzymatic Glycosylation
Retaining glycosidases, such as Aspergillus niger β-rutinosidase (AnRut), catalyze transglycosylation reactions using rutin or isoquercitrin as donors. The enzyme’s +1 subsite accommodates flavonoid aglycones via π–π stacking, enabling the transfer of rhamnosyl-galacturonide to acacetin.
Table 3: Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 35–40 | 55–60 |
| Regioselectivity | High (C-7) | Moderate |
| Byproducts | Minimal | Protected intermediates |
Analytical Validation
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy confirms the glycosidic linkage:
Purity Assessment
Ultra-high-performance liquid chromatography (UHPLC) with diode array detection at 330 nm confirms ≥98% purity using a tetrahydrofuran-methanol-water (15:5:85, pH 2.5) mobile phase.
Chemical Reactions Analysis
Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .
Scientific Research Applications
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from apigenin, found in many plants, and is studied for its antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has diverse applications in scientific research:
- Chemistry It is used as a reference standard in analytical chemistry and to study glycosylation reactions.
- Biology It is investigated for its role in cellular processes and its potential as a bioactive compound.
- Medicine It is studied for its potential therapeutic applications in treating various diseases, including cancer, cardiovascular diseases, and inflammatory conditions.
- Industry It is utilized in the development of nutraceuticals, cosmetics, and functional foods because of its health-promoting properties.
Chemical Reactions Analysis
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] undergoes several chemical reactions:
- Oxidation It can be oxidized to form quinones and other oxidized derivatives.
- Reduction Reduction reactions can convert it into its reduced forms.
- Substitution The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes. The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] exhibits biological effects through several key mechanisms:
- STAT3 Pathway Inhibition The compound binds to non-phosphorylated STAT3, decreasing its phosphorylation and nuclear translocation. This action reduces the expression of CD36, a gene involved in fatty acid transport, which is critical in metabolic regulation.
- PPARγ Modulation It influences the PPARγ pathway, essential for regulating lipid metabolism and inflammation.
- Antioxidant Activity Apigenin enhances the expression of antioxidant enzymes such as glutathione synthase and catalase, which help counteract oxidative stress.
Anti-Cancer Properties
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has demonstrated potential in cancer research:
- Cell Cycle Arrest It induces cell cycle arrest at various stages (G1/S and G2/M) by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction The compound activates intrinsic and extrinsic apoptotic pathways by affecting mitochondrial membrane potential and caspase activation.
Research indicates that apigenin glycosides can inhibit inflammatory responses by blocking the activation of nuclear factor kappa B (NF-κB) and reducing pro-inflammatory cytokine production. In studies focusing on hepatitis B virus (HBV), apigenin derivatives have demonstrated significant inhibition of HBsAg and HBeAg secretion in a dose-dependent manner.
Mechanism of Action
The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting the p38 MAPK signaling pathway: This leads to reduced inflammation and cancer cell proliferation.
Suppressing NF-κB and AP-1 binding activity: This results in decreased expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are involved in cancer cell invasion and metastasis.
Comparison with Similar Compounds
Structural Comparison with Similar Flavonoid Glycosides
Core Flavone Backbone
- Acacetin vs. Apigenin : Acacetin is the 4′-O-methylated derivative of apigenin. This methylation enhances lipophilicity and may influence receptor binding .
- Glycosylation Patterns: Acacetin 7-[rhamnosyl-(1→2)-galacturonide]: Rhamnose linked to galacturonic acid at the 7-position. Apigenin 7-[rhamnosyl-(1→2)-galacturonide]: Structurally identical except for the absence of the 4′-O-methyl group . Acacetin 7-O-glucuronide methyl ester: Features a glucuronic acid methyl ester instead of rhamnosyl-galacturonide .
Table 1: Structural Differences Among Key Flavonoid Glycosides
Bioactivity Comparison
Enzyme Inhibition
- Acacetin Derivatives: Acacetin 7-methyl ether: Selectively inhibits monoamine oxidase B (MAO-B; Ki = 45 nM), with >500-fold selectivity over MAO-A .
- Apigenin Derivatives :
Table 2: Enzyme Inhibition Profiles
Anticancer and Antioxidant Activity
- Acacetin 7-[rhamnosyl-(1→2)-galacturonide]: Demonstrates anti-inflammatory and antioxidant effects, though specific IC₅₀ values require further study .
- Apigenin 7-rhamnosyl-galacturonide: Enhances cancer cell apoptosis compared to apigenin aglycone, likely due to improved solubility and cellular uptake .
Pharmacokinetic and Solubility Considerations
- Acacetin 7-[rhamnosyl-(1→2)-galacturonide]: Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) but less in water . Formulation: Requires DMSO-based stock solutions for in vivo studies (e.g., 40 mg/mL in DMSO) .
- Apigenin Derivatives :
- Apigenin-7-O-glucoside shows better bioavailability than apigenin due to glycosylation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
